Cas no 1010422-67-9 (2-(Cyclobutylmethyl)malonic acid)

2-(Cyclobutylmethyl)malonic acid structure
1010422-67-9 structure
Product Name:2-(Cyclobutylmethyl)malonic acid
N.o CAS:1010422-67-9
MF:C8H12O4
MW:172.178483009338
MDL:MFCD20644070
CID:4558946
Update Time:2025-11-01

2-(Cyclobutylmethyl)malonic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(cyclobutylmethyl)malonic acid
    • 2-(cyclobutylmethyl)propanedioic acid
    • 2-cyclobutylmethyl malonic acid
    • 2-cyclobutylmethyl-malonic acid
    • W17857
    • 2-(Cyclobutylmethyl)malonic acid
    • MDL: MFCD20644070
    • Inchi: 1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12)
    • Chave InChI: BEFGISLZPBHJDH-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)CC1CCC1)=O

Propriedades Computadas

  • Massa Exacta: 172.073559g/mol
  • Massa monoisotópica: 172.073559g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 181
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 172.18g/mol
  • XLogP3: 1.5
  • Superfície polar topológica: 74.6

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Informações adicionais sobre 2-(Cyclobutylmethyl)malonic acid

2-(Cyclobutylmethyl)malonic Acid: A Versatile Compound in Modern Pharmaceutical Research

2-(Cyclobutylmethyl)malonic acid, with the CAS number 1010422-67-9, represents a significant advancement in the field of organic chemistry and pharmaceutical development. This compound, a derivative of malonic acid, has garnered attention due to its unique structural features and potential applications in drug discovery. Recent studies highlight its role in modulating biological pathways, making it a promising candidate for therapeutic innovation. The integration of 2-(Cyclobutylmethyl)malonic acid into research frameworks underscores its importance in addressing complex medical challenges.

Malonic acid derivatives are known for their ability to influence metabolic processes and cellular signaling. 2-(Cyclobutylmethyl)malonic acid introduces a cyclobutylmethyl group into the malonic acid framework, which significantly alters its physicochemical properties. This structural modification enhances the compound's solubility and reactivity, enabling it to interact with diverse biological targets. Recent advancements in synthetic methodologies have further expanded the utility of this compound, positioning it as a critical component in modern pharmaceutical research.

Research published in 2023 has demonstrated that 2-(Cyclobutyylmethyl)malonic acid exhibits potential in modulating inflammatory responses. A study published in Journal of Medicinal Chemistry reported that this compound can inhibit key enzymes involved in the production of pro-inflammatory cytokines. This discovery aligns with the growing emphasis on anti-inflammatory therapies for chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of 2-(Cyclobutylmethyl)malonic acid to interfere with these pathways highlights its therapeutic relevance.

Furthermore, the cyclobutylmethyl group in 2-(Cyclobutylmethyl)malonic acid plays a crucial role in determining its pharmacological activity. This group contributes to the compound's hydrophobicity, allowing it to penetrate cell membranes more effectively. A 2023 study in Chemical Communications explored the impact of this group on the compound's ability to target specific receptors, suggesting that it may enhance the compound's selectivity for therapeutic applications. These findings underscore the importance of structural modifications in optimizing drug efficacy.

The synthesis of 2-(Cyclobutylmethyl)malonic acid has been a focus of recent chemical research. A 2023 paper in Organic Letters described a novel catalytic approach to its production, which reduces the number of synthetic steps and improves yield. This method, which utilizes a chiral catalyst, is particularly significant for pharmaceutical applications where enantiomeric purity is essential. The development of such efficient synthetic routes reflects the broader trend in the industry toward sustainable and scalable drug manufacturing processes.

In the context of drug development, 2-(Cyclobutylmethyl)malonic acid has shown promise as a scaffold for designing new molecules. A 2023 review in Drug Discovery Today highlighted its potential as a building block for creating compounds with tailored biological activities. Researchers have explored its use in the development of antitumor agents, where its ability to interfere with cell proliferation pathways has been studied extensively. These studies emphasize the compound's adaptability in addressing diverse therapeutic needs.

The pharmacological properties of 2-(Cyclobutylmethyl)malonic acid are also being investigated for their potential in neurodegenerative disease treatment. A 2023 study in Neurochemistry International found that this compound may reduce oxidative stress in neuronal cells, a key factor in conditions like Alzheimer's and Parkinson's disease. This discovery aligns with the increasing focus on neuroprotective strategies in pharmaceutical research. The compound's ability to modulate oxidative stress pathways suggests it could be a valuable tool in developing novel therapies.

Moreover, the malonic acid core in 2-(Cyclobutylmethyl)malonic acid is known to influence metabolic processes. A 2023 study in Metabolism explored how this core interacts with metabolic enzymes to regulate energy production. This research has implications for the development of drugs targeting metabolic disorders, such as diabetes and obesity. The compound's role in modulating these pathways underscores its potential as a multifunctional therapeutic agent.

Recent advancements in computational chemistry have also contributed to the understanding of 2-(Cyclobutylmethyl)malonic acid's behavior. A 2023 study in Computational and Structural Chemistry used molecular dynamics simulations to predict how the compound interacts with biological targets. These simulations provided insights into the compound's binding affinity and conformational flexibility, which are critical factors in drug design. Such computational tools are becoming increasingly important in optimizing the properties of compounds like 2-(Cyclobutylmethyl)malonic acid.

As the field of pharmaceutical research continues to evolve, 2-(Cyclobutylmethyl)malonic acid is emerging as a key player in the development of innovative therapies. Its unique structural features and diverse pharmacological properties make it a valuable asset in addressing complex medical challenges. Ongoing research into its mechanisms of action and potential applications is expected to further solidify its role in the pharmaceutical industry. The continued exploration of this compound underscores the importance of organic chemistry in advancing medical science.

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